molecular formula C24H30N4O3 B5046048 (2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

(2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

Cat. No.: B5046048
M. Wt: 422.5 g/mol
InChI Key: ZBOLCMQSIAUMKV-PYCFMQQDSA-N
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Description

(2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a morpholine ring, and a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dimethylamino phenyl derivative, followed by the introduction of the morpholine ring and the phenylformamido group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

(2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, coatings, or chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(Z)-1-[4-(dimethylamino)phenyl]-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-27(2)21-10-8-19(9-11-21)18-22(26-23(29)20-6-4-3-5-7-20)24(30)25-12-13-28-14-16-31-17-15-28/h3-11,18H,12-17H2,1-2H3,(H,25,30)(H,26,29)/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOLCMQSIAUMKV-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NCCN2CCOCC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)NCCN2CCOCC2)\NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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